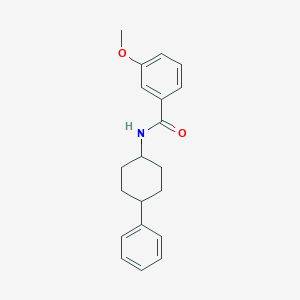
3-methoxy-N-(4-phenylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-phenylcyclohexyl)benzamide, also known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by a team of researchers at Parke-Davis, and its chemical structure is similar to that of phencyclidine (PCP). 3-MeO-PCP has gained popularity in recent years as a research chemical due to its unique pharmacological properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-methoxy-N-(4-phenylcyclohexyl)benzamide is not fully understood, but it is believed to act primarily as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to interact with other receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-(4-phenylcyclohexyl)benzamide are complex and varied. It has been shown to cause dissociation, anesthesia, and analgesia in animal models, as well as induce hyperactivity and psychosis at high doses. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been found to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-(4-phenylcyclohexyl)benzamide in lab experiments is its potent dissociative and anesthetic effects, which make it a useful tool in studies of consciousness and anesthesia. Additionally, its antidepressant and anti-inflammatory effects make it a promising candidate for therapeutic applications in these areas. However, the complex synthesis process and potential for abuse and misuse are limitations to its use in lab experiments.
Future Directions
There are several potential future directions for research on 3-methoxy-N-(4-phenylcyclohexyl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and inflammation. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other receptors in the brain. Finally, more studies are needed to investigate the potential risks associated with its use and to develop strategies for mitigating these risks.
Synthesis Methods
The synthesis of 3-methoxy-N-(4-phenylcyclohexyl)benzamide involves the reaction of 4-phenylcyclohexanone with methoxyamine hydrochloride to form 4-phenylcyclohexyl hydroxylamine. This intermediate is then reacted with benzoyl chloride to form 3-methoxy-N-(4-phenylcyclohexyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
3-methoxy-N-(4-phenylcyclohexyl)benzamide has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to exhibit potent dissociative and anesthetic effects, making it a useful tool in studies of consciousness and anesthesia. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
properties
IUPAC Name |
3-methoxy-N-(4-phenylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-5-8-17(14-19)20(22)21-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-9,14,16,18H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSKJQUHGUZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
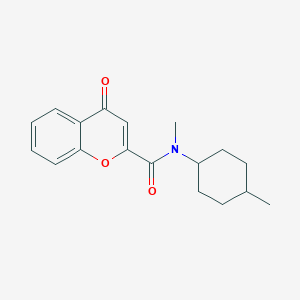
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
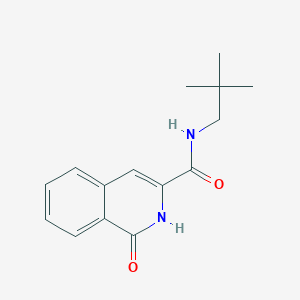
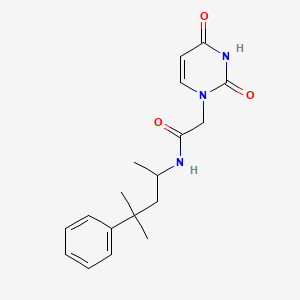

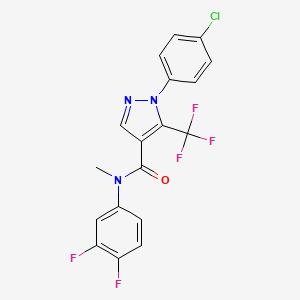
![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)